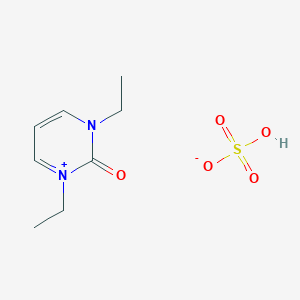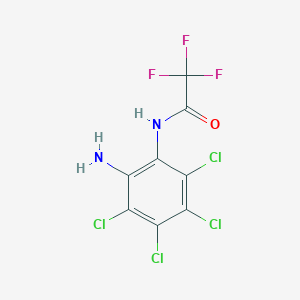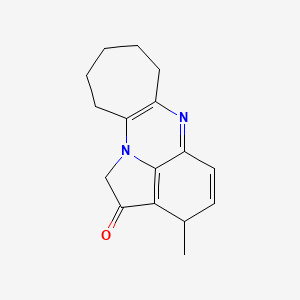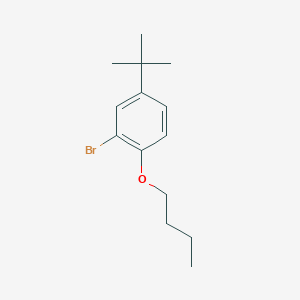
2-Bromo-1-butoxy-4-tert-butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-butoxy-4-tert-butylbenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a butoxy group, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-butoxy-4-tert-butylbenzene typically involves the bromination of 1-butoxy-4-tert-butylbenzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-butoxy-4-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are used under anhydrous conditions to facilitate the substitution of the bromine atom.
Major Products Formed
Substitution: The major products depend on the nucleophile used.
Oxidation: Oxidation of the butoxy group can result in the formation of butoxybenzaldehyde or butoxybenzoic acid.
Applications De Recherche Scientifique
2-Bromo-1-butoxy-4-tert-butylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-butoxy-4-tert-butylbenzene involves its ability to undergo electrophilic and nucleophilic substitution reactions. The bromine atom and the butoxy group play crucial roles in these reactions, influencing the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar in structure but lacks the butoxy group, making it less versatile in certain reactions.
1-Bromo-2,4,6-tri-tert-butylbenzene: Contains additional tert-butyl groups, leading to increased steric hindrance and different reactivity.
4-tert-Butylbenzyl bromide: Features a benzyl bromide group instead of a butoxy group, resulting in different chemical behavior.
Uniqueness
2-Bromo-1-butoxy-4-tert-butylbenzene is unique due to the presence of both a butoxy group and a tert-butyl group on the benzene ring.
Propriétés
Numéro CAS |
57685-38-8 |
|---|---|
Formule moléculaire |
C14H21BrO |
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
2-bromo-1-butoxy-4-tert-butylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-5-6-9-16-13-8-7-11(10-12(13)15)14(2,3)4/h7-8,10H,5-6,9H2,1-4H3 |
Clé InChI |
UFSMWMGLRBJGKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


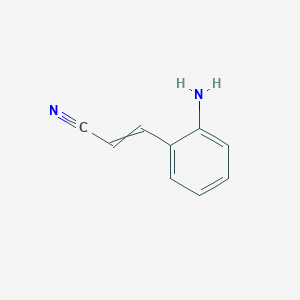

![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)

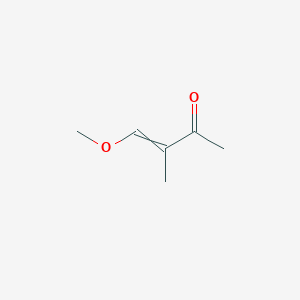
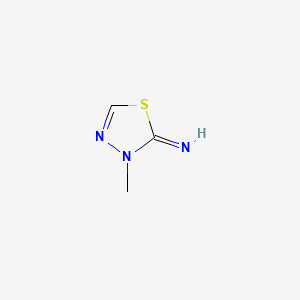
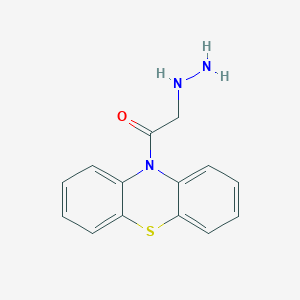
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
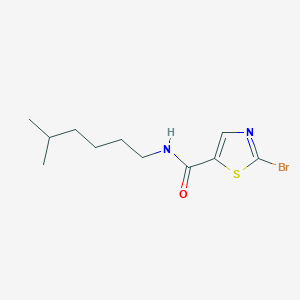
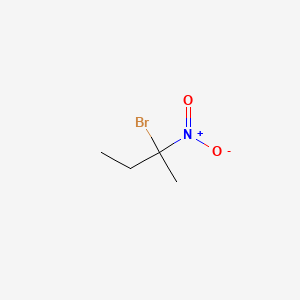
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
